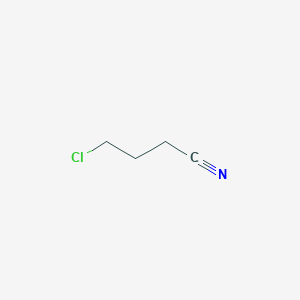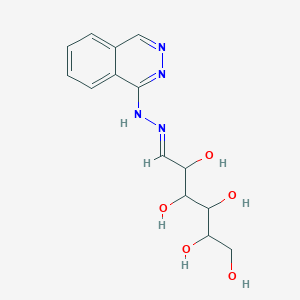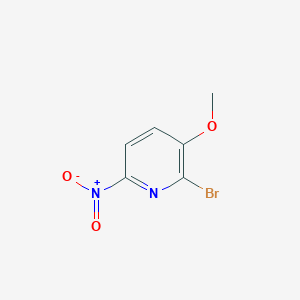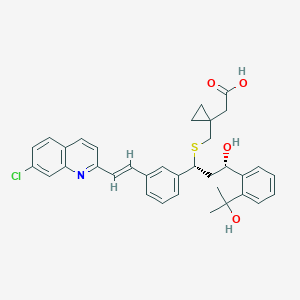
21(S)-Hydroxy Montelukast
Overview
Description
Scientific Research Applications
Treatment of Chronic Asthma : Montelukast is effective in reducing airway eosinophilic inflammation and improving clinical parameters in chronic asthma. It has been studied for its use in randomized controlled trials showing significant benefits in asthma management (Pizzichini et al., 1999).
Inhibitor of Cytochrome P4502C8 : It serves as a selective inhibitor of human CYP2C8, influencing drug metabolism reactions and potentially affecting drug-drug interactions (Walsky et al., 2005).
Treatment of Allergic Rhinitis : Montelukast is a potent leukotriene-receptor antagonist used for treating asthma and allergic rhinitis in children and adults, showcasing its versatility in managing different respiratory conditions (Bisgaard et al., 2009).
Asthma Control in Combination Therapy : It has been used in combination with inhaled beclomethasone for additional asthma control, particularly in patients who are not fully controlled on inhaled corticosteroids alone (Laviolette et al., 1999).
Application in Alzheimer's Disease : Research indicates that Montelukast may ameliorate Aβ1-42-induced memory impairment by inhibiting neuroinflammation and apoptosis, suggesting its potential as a novel treatment strategy for Alzheimer's disease (Lai et al., 2014).
Neuroprotective Effects in Parkinson's Disease : Montelukast exhibited neuroprotective effects in a rotenone-induced Parkinson's disease model by reducing microglial cell activation and p38 MAPK expression (Mansour et al., 2018).
Effects on Wound Healing : It has been observed to impair wound healing without altering anastomosis bursting pressure and to reverse oxidative damage in colon anastomoses in rats, highlighting its complex interactions in physiological processes (Canbay et al., 2010).
Inhibition of Leukotriene D4 : Montelukast is a potent and selective inhibitor of leukotriene D4 specific binding, playing a crucial role in lung function and respiratory disease management (Jones et al., 1995).
Ischemia/Reperfusion-Induced Damage : Studies show that Montelukast prevented ischemia/reperfusion-induced damage in rat models, suggesting its potential in tissue repair and recovery processes (Çelik et al., 2013).
Ovary Tissue Injury : It attenuates ovarian ischemia-reperfusion-induced ovary tissue injury in rats, indicating its protective effects in reproductive health (Oral et al., 2011).
Inhibition of Neutrophil Pro-inflammatory Activity : Montelukast inhibits neutrophil pro-inflammatory activity, which is significant in the context of inflammation and immune response (Anderson et al., 2009).
Treatment of Dyspepsia in Pediatric Patients : It has shown clinical efficacy in treating pediatric patients with dyspepsia associated with duodenal eosinophilia, expanding its applications beyond respiratory conditions (Friesen et al., 2004).
Role in Drug Metabolism : Montelukast is a recommended probe of CYP2C8 activity, although its selectivity toward this enzyme is subject to the involvement of multiple P450s and UGT1A3 (Cardoso et al., 2015).
Effectiveness in Intermittent Asthma in Children : It effectively reduces asthma exacerbations in young children with intermittent asthma over a 12-month treatment period (Bisgaard et al., 2005).
Pharmacokinetics and Metabolism : Studies have delved into the pharmacokinetics and metabolism of Montelukast, revealing its complex interactions and transformations within the body (Hirvensalo et al., 2017; Chiba et al., 1997; Balani et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRNGXJVKOMERP-SIOAQITRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1[C@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445590 | |
| Record name | Montelukast M5a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21(S)-Hydroxy Montelukast | |
CAS RN |
184763-29-9 | |
| Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast M5a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Y3XKQ2H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



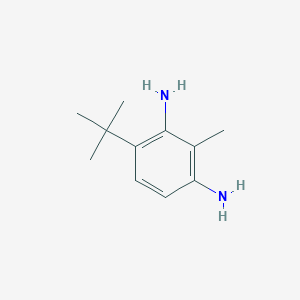
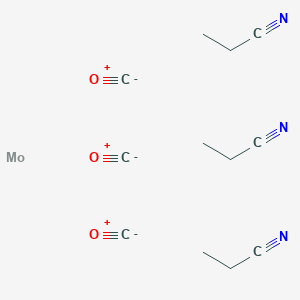


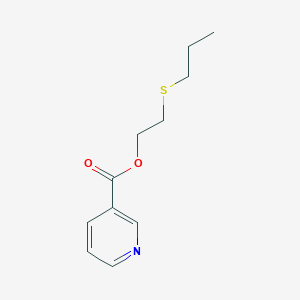
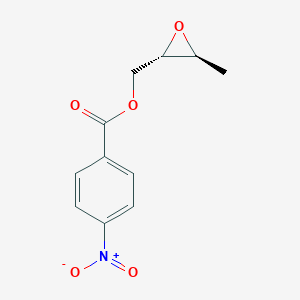
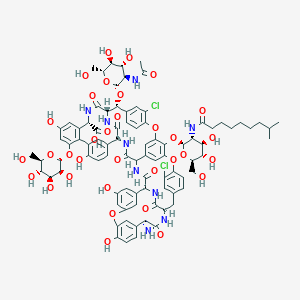
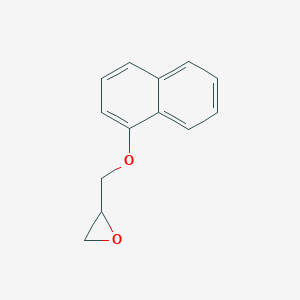
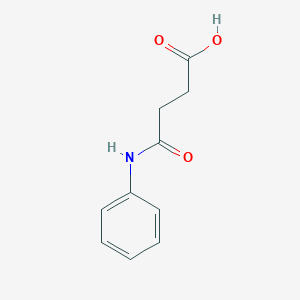
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
